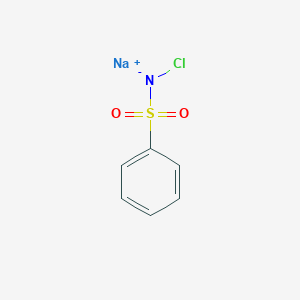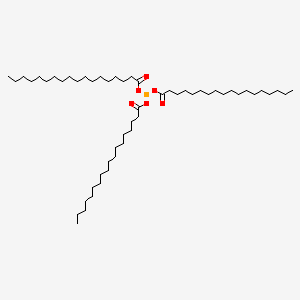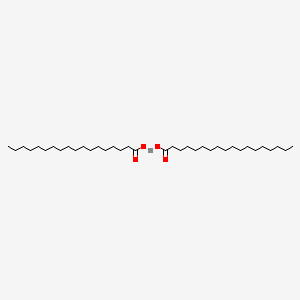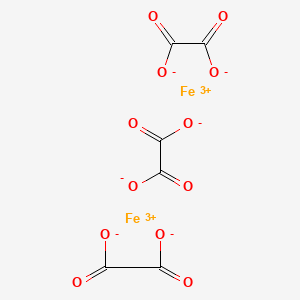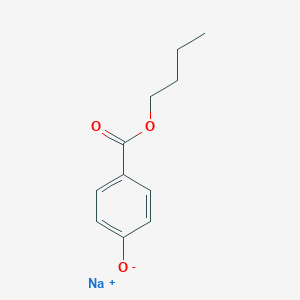
sodium;4-butoxycarbonylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-butoxycarbonylphenolate, also known as butylparaben sodium salt, is an organic compound with the molecular formula C11H13NaO3. It is commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. The compound is a sodium salt of butylparaben, which is a member of the paraben family, known for their ability to inhibit the growth of bacteria and fungi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-butoxycarbonylphenolate typically involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst to form butylparaben. This is followed by the neutralization of butylparaben with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: Industrial production of sodium 4-butoxycarbonylphenolate follows a similar route but on a larger scale. The process involves:
Esterification: Reacting 4-hydroxybenzoic acid with butanol using an acid catalyst such as sulfuric acid.
Neutralization: The resulting butylparaben is then neutralized with sodium hydroxide to form sodium 4-butoxycarbonylphenolate.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-butoxycarbonylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and its derivatives.
Substitution: Various substituted phenolates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-butoxycarbonylphenolate has diverse applications in scientific research:
Chemistry: Used as a preservative in chemical formulations and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties and effects on biological systems.
Medicine: Used in pharmaceutical formulations to prevent microbial contamination.
Industry: Employed in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial efficacy.
Wirkmechanismus
The antimicrobial action of sodium 4-butoxycarbonylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interferes with the lipid bilayer of bacterial and fungal cell membranes, leading to cell lysis and death. It also inhibits the synthesis of RNA and proteins, further preventing microbial growth.
Vergleich Mit ähnlichen Verbindungen
- Methylparaben Sodium Salt
- Ethylparaben Sodium Salt
- Propylparaben Sodium Salt
Comparison: Sodium 4-butoxycarbonylphenolate is unique among parabens due to its longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. Compared to methylparaben and ethylparaben, it has a higher molecular weight and a longer duration of action. Its antimicrobial properties are more potent, making it a preferred choice in formulations requiring extended preservation.
Eigenschaften
IUPAC Name |
sodium;4-butoxycarbonylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBHACNFHJJTQT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
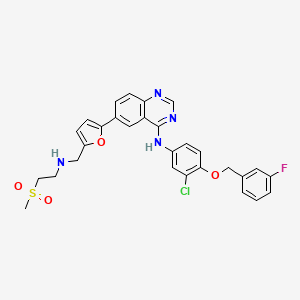
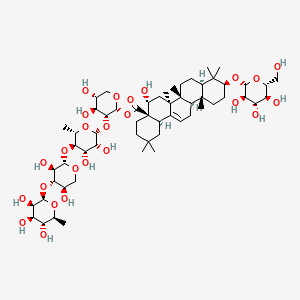
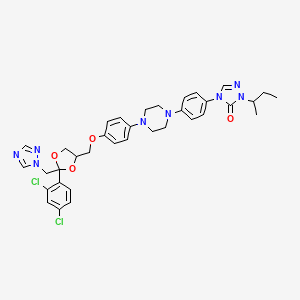

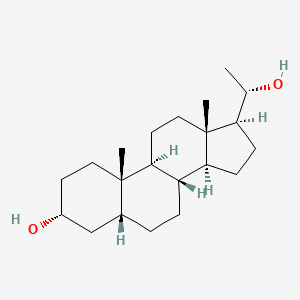
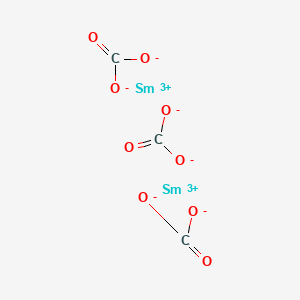
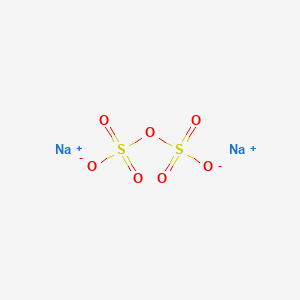
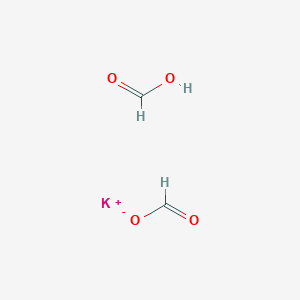
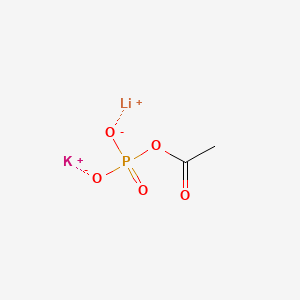
![potassium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B7821501.png)
